Conformational and Physicochemical Distinction from the Aromatic Analog (CAS 120107-61-1)
The target compound (CAS 157459-71-7) is the 2,3-dihydro analog of imidazo[2,1-b]thiazole-6-carbaldehyde (CAS 120107-61-1). The saturation of the 2,3-bond leads to quantifiable differences in molecular properties. The 2,3-dihydro derivative has a higher molecular weight (154.19 g/mol vs. 152.18 g/mol) and is predicted to have a higher boiling point (383.4±34.0 °C vs. 348.4±34.0 °C for the aromatic analog) [1]. Crucially, the loss of aromaticity alters the compound's conformation and electron distribution, which can influence binding affinity and metabolic stability in derived drug candidates .
| Evidence Dimension | Physicochemical and conformational properties |
|---|---|
| Target Compound Data | MW: 154.19 g/mol; Boiling Point (Predicted): 383.4±34.0 °C; Saturated 2,3-bond |
| Comparator Or Baseline | Imidazo[2,1-b]thiazole-6-carbaldehyde (CAS 120107-61-1); MW: 152.18 g/mol; Boiling Point (Predicted): 348.4±34.0 °C; Aromatic core |
| Quantified Difference | ΔMW = 2.01 g/mol; ΔBP (Predicted) = ~35 °C |
| Conditions | Calculated and vendor-reported data |
Why This Matters
These physicochemical differences impact purification, formulation, and the final compound's drug-like properties, making the 2,3-dihydro scaffold a specific choice for medicinal chemists seeking to modulate molecular properties or explore different IP space.
- [1] ChemYun. (n.d.). 2,3-二氢咪唑并[2,1-b][1,3]噻唑-6-甲醛 (CAS 157459-71-7). View Source
